

An In-Depth Technical Guide to 1-Bromo-4,4-dimethylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4,4-dimethylpentane**

Cat. No.: **B1339465**

[Get Quote](#)

Introduction

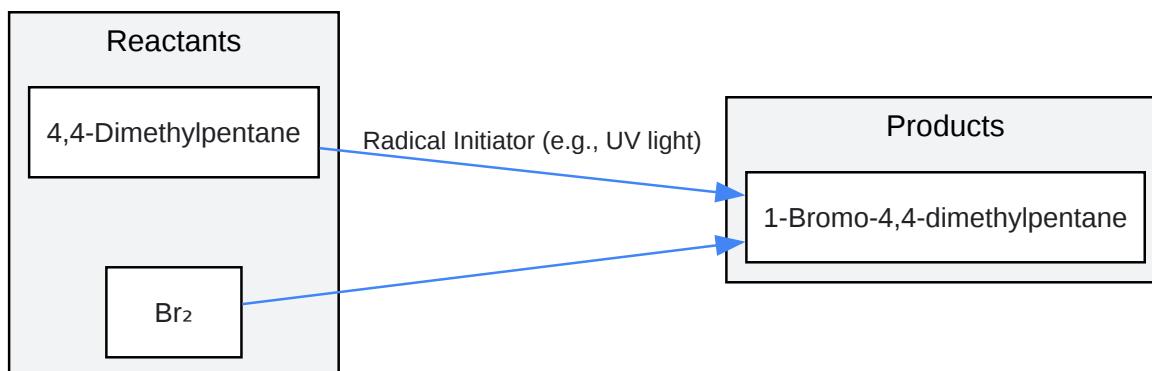
1-Bromo-4,4-dimethylpentane is a primary alkyl halide notable for the presence of a sterically bulky tert-butyl group.^[1] This structural feature significantly influences its chemical reactivity, particularly in nucleophilic substitution reactions.^[1] Its unique structure makes it a valuable building block in organic synthesis for introducing the sterically hindered 4,4-dimethylpentyl group into molecules. This can be leveraged to modify physical and chemical properties such as solubility, viscosity, and thermal stability in the development of specialty chemicals and advanced materials.^[1]

Chemical Identifiers and Properties

A comprehensive summary of the identifiers and physicochemical properties of **1-Bromo-4,4-dimethylpentane** is provided below.

Identifier	Value	Source
CAS Number	6570-95-2	[1] [2] [3] [4]
IUPAC Name	1-bromo-4,4-dimethylpentane	[2]
Molecular Formula	C7H15Br	[2] [3] [4]
Molecular Weight	179.10 g/mol	[2] [3] [4]
InChI	InChI=1S/C7H15Br/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3	[2]
InChIKey	XPFWXIBYHHZALL-UHFFFAOYSA-N	[1] [2]
SMILES	CC(C)(C)CCCBr	[2]
EC Number	821-902-8	[2]
PubChem CID	15752574	[2] [3]
DSSTox Substance ID	DTXSID90578001	[2]

Physicochemical Property	Value	Source
Boiling Point	154 °C	[4]
Density	1.1343 g/cm ³	[4]
LogP	3.20760	[4]


Synthesis and Reactivity

The synthetic utility and reaction profile of **1-Bromo-4,4-dimethylpentane** are largely dictated by the steric hindrance imposed by the neopentyl-like structure.

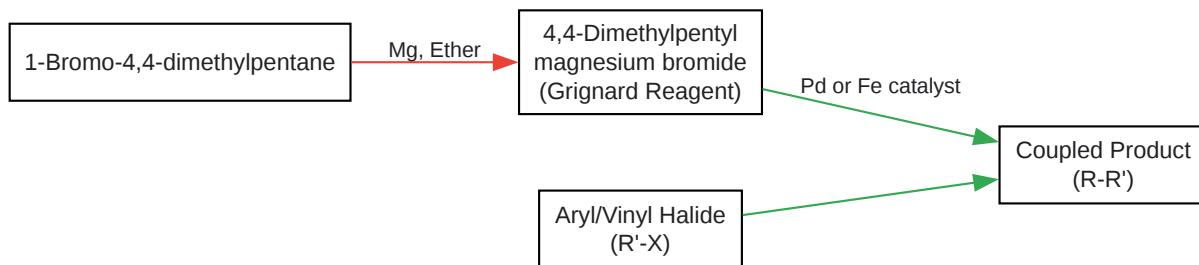
Synthesis

Radical Bromination of 4,4-Dimethylpentane

A common method for synthesizing alkyl bromides is through the free-radical bromination of alkanes.^[1] This process involves a chain reaction mechanism initiated by UV light or a radical initiator to generate bromine radicals from molecular bromine.^[1] In the case of 4,4-dimethylpentane, the formation of **1-bromo-4,4-dimethylpentane** occurs via a less stable primary radical, making it a minor product compared to bromination at other positions, such as the C3 position which would proceed through a more stable secondary radical.^[1]

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Bromo-4,4-dimethylpentane** via radical bromination.


Reactivity

Nucleophilic Substitution Reactions

Due to the significant steric hindrance from the tert-butyl group, **1-Bromo-4,4-dimethylpentane** undergoes bimolecular nucleophilic substitution (SN2) reactions very slowly.^[1] The bulky structure impedes the necessary backside attack by a nucleophile.^[1]

Formation of Grignard Reagents and Cross-Coupling Reactions

1-Bromo-4,4-dimethylpentane readily forms a Grignard reagent upon reaction with magnesium metal. This organometallic intermediate is a powerful tool for forming new carbon-carbon bonds. The Grignard reagent can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki or iron-catalyzed couplings, to connect the bulky 4,4-dimethylpentyl group to other organic fragments.^[1]

[Click to download full resolution via product page](#)

Caption: Formation of a Grignard reagent and its use in cross-coupling reactions.

Experimental Methodologies

While specific, detailed experimental protocols for **1-Bromo-4,4-dimethylpentane** are not extensively available in the provided search results, general procedures for the key reactions can be outlined.

General Protocol for Grignard Reagent Formation:

- Apparatus Setup: All glassware must be rigorously dried to exclude moisture. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).
- Reaction: Magnesium turnings are placed in a flask with a dry ether solvent (e.g., diethyl ether or THF). A solution of **1-Bromo-4,4-dimethylpentane** in the same solvent is added dropwise.
- Initiation: The reaction may require gentle heating or the addition of an initiator like a small crystal of iodine to begin.
- Completion: Once initiated, the reaction is usually exothermic. The mixture is stirred until the magnesium is consumed. The resulting grey solution is the Grignard reagent, which can be used in subsequent steps.

General Protocol for a Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura type):

- Precursor Conversion: The Grignard reagent derived from **1-Bromo-4,4-dimethylpentane** could be converted to a boronic ester.[\[1\]](#)
- Reaction Setup: The boronic ester, an aryl or vinyl halide, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., Na_2CO_3) are combined in a suitable solvent mixture (e.g., toluene/ethanol/water).
- Execution: The mixture is heated under an inert atmosphere for a period sufficient to drive the reaction to completion, as monitored by techniques like TLC or GC-MS.
- Workup and Purification: Upon cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is separated, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Safety and Hazard Information

1-Bromo-4,4-dimethylpentane is a hazardous chemical that must be handled with appropriate safety precautions.

Hazard Class	GHS Pictogram	Hazard Statement
Flammable liquids	GHS02 (Flame)	H226: Flammable liquid and vapor [2]
Acute toxicity, oral	GHS07 (Exclamation Mark)	H302: Harmful if swallowed [2]
Acute toxicity, dermal	GHS07 (Exclamation Mark)	H312: Harmful in contact with skin [2]
Serious eye damage	GHS05 (Corrosion)	H318: Causes serious eye damage [2]
Acute toxicity, inhalation	GHS07 (Exclamation Mark)	H332: Harmful if inhaled [2]

Handling Recommendations:

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4,4-dimethylpentane | 6570-95-2 | Benchchem [benchchem.com]
- 2. 1-Bromo-4,4-dimethylpentane | C7H15Br | CID 15752574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Bromo-4,4-dimethylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339465#1-bromo-4-4-dimethylpentane-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com